N-(4-fluorophenyl)-N-(1-phenethylpiperidin-4-yl)propanamide-d5,monohydrochloride
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Overview
Description
para-Fluorofentanyl-d5 (hydrochloride): is a deuterated analog of para-fluorofentanyl, an opioid analgesic. It is primarily used as an internal standard in analytical chemistry for the quantification of para-fluorofentanyl by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) . This compound is categorized as an opioid and has been found in samples seized by law enforcement .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of para-Fluorofentanyl-d5 (hydrochloride) involves the substitution of aniline with para-fluoroaniline in the synthesis of fentanyl . The general synthetic route includes the following steps:
Formation of the intermediate: The reaction starts with the formation of N-(4-fluorophenyl)-N-(1-phenethylpiperidin-4-yl)propanamide.
Deuteration: The intermediate is then subjected to deuteration to replace hydrogen atoms with deuterium, resulting in para-Fluorofentanyl-d5.
Hydrochloride formation: Finally, the compound is converted to its hydrochloride salt form.
Industrial Production Methods: Industrial production methods for para-Fluorofentanyl-d5 (hydrochloride) are similar to those used for other fentanyl analogs. These methods involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: para-Fluorofentanyl-d5 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amines.
Substitution: The fluorine atom in the para position can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: N-oxides of para-Fluorofentanyl-d5.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: para-Fluorofentanyl-d5 (hydrochloride) is used as an internal standard in analytical chemistry for the quantification of para-fluorofentanyl by GC-MS or LC-MS .
Biology: In biological research, it is used to study the pharmacokinetics and metabolism of para-fluorofentanyl in various biological matrices .
Medicine: While not used directly in medicine, it aids in forensic toxicology to detect and quantify para-fluorofentanyl in biological samples .
Industry: In the pharmaceutical industry, it is used in the development and validation of analytical methods for the detection of fentanyl analogs .
Mechanism of Action
para-Fluorofentanyl-d5 (hydrochloride) exerts its effects by binding to the mu-opioid receptors in the central nervous system, similar to other fentanyl analogs . This binding inhibits the release of neurotransmitters, leading to analgesic effects. The deuterated form (d5) is used to differentiate it from non-deuterated analogs in analytical studies .
Comparison with Similar Compounds
para-Fluorofentanyl: The non-deuterated analog with similar pharmacological properties.
Fentanyl: The parent compound with a similar mechanism of action but without the fluorine substitution.
Other Fentanyl Analogs: Compounds like acetylfentanyl, butyrfentanyl, and furanylfentanyl, which have different substitutions on the fentanyl core structure.
Uniqueness: para-Fluorofentanyl-d5 (hydrochloride) is unique due to its deuterated form, which makes it an ideal internal standard for analytical quantification. The presence of deuterium atoms allows for precise differentiation from non-deuterated compounds in mass spectrometry .
Properties
CAS No. |
2747915-22-4 |
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Molecular Formula |
C22H28ClFN2O |
Molecular Weight |
396.0 g/mol |
IUPAC Name |
2,2,3,3,3-pentadeuterio-N-(4-fluorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide;hydrochloride |
InChI |
InChI=1S/C22H27FN2O.ClH/c1-2-22(26)25(20-10-8-19(23)9-11-20)21-13-16-24(17-14-21)15-12-18-6-4-3-5-7-18;/h3-11,21H,2,12-17H2,1H3;1H/i1D3,2D2; |
InChI Key |
CTXOPDVNXMUJCV-LUIAAVAXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=C(C=C3)F.Cl |
Canonical SMILES |
CCC(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=C(C=C3)F.Cl |
Origin of Product |
United States |
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